molecular formula C17H16O4 B12824894 p-Hydroxyphenylethyl p-coumarate

p-Hydroxyphenylethyl p-coumarate

Cat. No.: B12824894
M. Wt: 284.31 g/mol
InChI Key: ZCFLGZLKECDZFW-BJMVGYQFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyphenylethyl p-coumarate can be achieved through chemo-enzymatic methods. One approach involves the reaction of p-coumaric acid with p-hydroxyphenylethanol under specific conditions to form the ester bond . The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve the extraction from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized chemo-enzymatic methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxyphenylethyl p-coumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, p-Hydroxyphenylethyl p-coumarate is used as a precursor for the synthesis of various bioactive compounds. Its unique structure allows for the development of new molecules with potential therapeutic applications .

Biology: In biological research, this compound is studied for its antioxidative properties, which can help in understanding the mechanisms of oxidative stress and its impact on cellular functions .

Medicine: In medicine, this compound has shown potential as an anticancer agent due to its cytotoxic effects on cancer cells. It is also being investigated for its role in modulating serotonin receptors, which could have implications for treating neurological disorders .

Industry: In the industrial sector, this compound is explored for its use in developing eco-friendly pesticides and plant protection agents. Its antifungal properties make it a valuable compound for agricultural applications .

Comparison with Similar Compounds

Uniqueness: p-Hydroxyphenylethyl p-coumarate is unique due to its specific interaction with serotonin receptors and its potential use in developing eco-friendly agricultural products. Its combination of antioxidative and cytotoxic properties makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O4/c18-15-6-1-13(2-7-15)5-10-17(20)21-12-11-14-3-8-16(19)9-4-14/h1-10,18-19H,11-12H2/b10-5+

InChI Key

ZCFLGZLKECDZFW-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1CCOC(=O)/C=C/C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CCOC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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